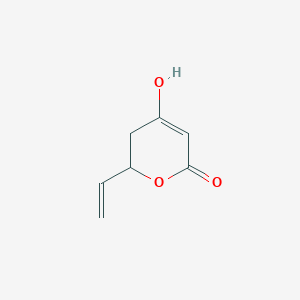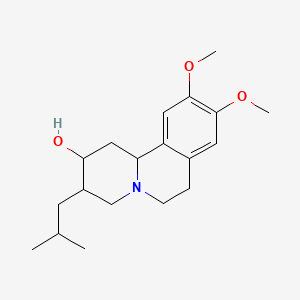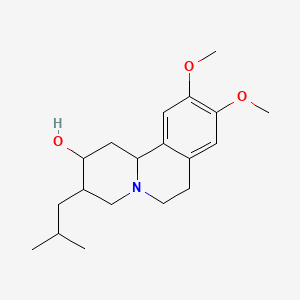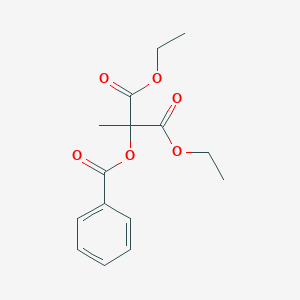
O-Desmetil Tramadol-d6 (1.0mg/ml en Metanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) is a deuterated form of O-Desmethyl Tramadol, which is the primary active metabolite of tramadol. Tramadol is an opioid analgesic used for the treatment of moderate to moderately severe pain. The deuterated form, O-Desmethyl Tramadol-d6, is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantitation of O-Desmethyl Tramadol in biological samples .
Aplicaciones Científicas De Investigación
O-Desmethyl Tramadol-d6 is widely used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantitation of O-Desmethyl Tramadol in biological samples.
Forensic Toxicology: Used in the analysis of biological samples for forensic investigations.
Clinical Toxicology: Employed in clinical studies to monitor tramadol metabolism and its effects in patients.
Pharmacokinetic Studies: Used to study the pharmacokinetics of tramadol and its metabolites in various biological systems.
Mecanismo De Acción
Target of Action
O-Desmethyl Tramadol-d6, also known as O-Desmethyltramadol (ODT), is the main active metabolite of Tramadol . It primarily targets the mu-opioid receptor (μOR) , which plays a crucial role in mediating analgesic effects in the central nervous system .
Mode of Action
ODT acts as a full agonist of the μOR . This means it binds to the μOR and triggers a response, leading to the inhibition of pain transmission in the spinal cord . ODT also inhibits the functions of Substance P receptors (SPR), which are known to modulate nociceptive transmission within the spinal cord .
Biochemical Pathways
The metabolism of Tramadol to ODT is primarily facilitated by the liver enzyme cytochrome P450 (CYP) 2D6 . This process, known as O-demethylation, is a key step in the metabolic pathway of Tramadol . The polymorphic action of CYP2D6 has been reported to significantly influence the pharmacokinetics and pharmacodynamics of Tramadol and its metabolites .
Pharmacokinetics
The pharmacokinetics of ODT involve absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant of Tramadol, from which ODT is derived, is approximately 2.96/h . The apparent volume of distribution for the central compartment (V1/F) is 0.373 l, and for the peripheral compartment (V2/F) is 0.379 l . The apparent rate of metabolism of Tramadol to ODT (kt) is 0.0492 l/h . The elimination half-life of Tramadol is about 6-8 hours .
Result of Action
The activation of μOR by ODT results in the inhibition of pain transmission in the spinal cord, leading to analgesic effects . Additionally, ODT has been found to inhibit the functions of SPR, which may contribute to its analgesic potency .
Action Environment
The action, efficacy, and stability of ODT can be influenced by various environmental factors. For instance, the polymorphic action of CYP2D6, which varies among individuals, can significantly affect the metabolism of Tramadol to ODT . Furthermore, factors such as the patient’s frailty status and creatinine clearance (CrCL) can influence the exposure to Tramadol and its metabolites, potentially affecting the risk of toxicity .
Análisis Bioquímico
Biochemical Properties
O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) is primarily metabolized by cytochrome P450 (CYP) 2D6 to its active metabolite . This metabolite is mainly responsible for the opioid-related analgesia of tramadol, and its binding affinity to the mu (µ) opioid receptor is 300-fold higher than that of tramadol .
Cellular Effects
The effects of O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) on cells are primarily related to its opioid-related analgesic properties . It influences cell function by binding to the mu (µ) opioid receptor, which can impact cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) involves its conversion to an active metabolite by CYP2D6 . This metabolite binds to the mu (µ) opioid receptor with a much higher affinity than tramadol, leading to its analgesic effects .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and suitable for use in gas chromatography and liquid chromatography .
Metabolic Pathways
O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol) is involved in metabolic pathways mediated by CYP2D6 . It is metabolized to its active form, which then interacts with the mu (µ) opioid receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Tramadol-d6 involves the deuteration of tramadol. The process typically includes the following steps:
Deuteration of Tramadol: Tramadol is subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated methanol (CD3OD).
O-Demethylation: The deuterated tramadol undergoes O-demethylation to produce O-Desmethyl Tramadol-d6.
Industrial Production Methods
Industrial production of O-Desmethyl Tramadol-d6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of tramadol are deuterated using deuterated solvents.
O-Demethylation at Scale: The deuterated tramadol is then subjected to O-demethylation using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
O-Desmethyl Tramadol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary alcohols.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
N-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.
Oxycodone-D3: A deuterated form of oxycodone used as an internal standard in analytical chemistry.
N-Desmethyl-cis-tramadol hydrochloride: A related compound used in similar applications.
Uniqueness
O-Desmethyl Tramadol-d6 is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. Its use as an internal standard in GC-MS and LC-MS makes it invaluable in forensic and clinical toxicology .
Propiedades
Número CAS |
873928-73-5 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
3-[(1R,2R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3,2D3 |
Clave InChI |
UWJUQVWARXYRCG-BMJHUOGNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O |
Sinónimos |
cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)


![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)


